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molecular formula C31H29N3O B8473453 4-{4-[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]butyl}phenol CAS No. 568594-80-9

4-{4-[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]butyl}phenol

Cat. No. B8473453
M. Wt: 459.6 g/mol
InChI Key: SCFKODVHLCHLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405231B2

Procedure details

A solution of 706 mg (5.06 mmol) triphenylchloromethane in 5.0 ml DMF was added at 0° C. to a solution of 500 mg (2.30 mmol) 4-(4-1H-[1,2,3]triazol-4-yl-butyl)-phenol and 512 mg (5.06 mmol) triethylamine in 5.0 ml DMF. The mixture was allowed to reach r.t. overnight and solvents were removed in vacuo. After distribution of the residue between water and ethyl acetate, the organic phase was dried (sodium sulphate), solvents distilled off and the residue purified by column chromatography on silica gel (heptane/ethyl acetate 2:1).
Quantity
706 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:21]1[CH:25]=[C:24]([CH2:26][CH2:27][CH2:28][CH2:29][C:30]2[CH:35]=[CH:34][C:33]([OH:36])=[CH:32][CH:31]=2)[N:23]=[N:22]1.C(N(CC)CC)C>CN(C=O)C>[C:7]([N:21]1[CH:25]=[C:24]([CH2:26][CH2:27][CH2:28][CH2:29][C:30]2[CH:31]=[CH:32][C:33]([OH:36])=[CH:34][CH:35]=2)[N:23]=[N:22]1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
706 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=NC(=C1)CCCCC1=CC=C(C=C1)O
Name
Quantity
512 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After distribution of the residue between water and ethyl acetate, the organic phase was dried (sodium sulphate), solvents
DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica gel (heptane/ethyl acetate 2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NC(=C1)CCCCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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